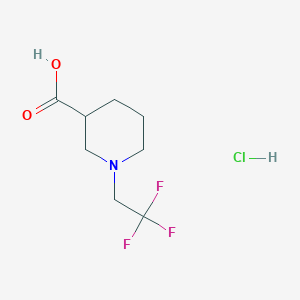

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride

Description

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative characterized by a trifluoroethyl group attached to the piperidine nitrogen and a carboxylic acid moiety at the 3-position. Its molecular formula is C₈H₁₂F₃NO₂·HCl, with a molecular weight of 247.6 g/mol (calculated from the molecular formula and HCl addition) . The compound’s SMILES string is C1CC(CN(C1)CC(F)(F)F)C(=O)O, and its InChIKey is NXVLLLCFRLCPOM-UHFFFAOYSA-N, highlighting its unique stereoelectronic properties due to the trifluoroethyl substituent .

Its structural features, such as the electron-withdrawing trifluoroethyl group, may influence solubility, metabolic stability, and binding affinity in pharmacological contexts, though direct biological data are absent in the provided sources.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHVDKLUQDSIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-00-0 | |

| Record name | 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Introduction

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride (TFPC-HCl) is a synthetic compound characterized by its trifluoroethyl substitution and piperidine ring structure. Its unique chemical properties suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of TFPC-HCl, focusing on its interactions with biomolecules, pharmacological applications, and safety considerations.

Chemical Properties

- Molecular Formula : C₈H₁₃ClF₃NO₂

- Molecular Weight : 247.64 g/mol

- CAS Number : 50586-00-0

The trifluoroethyl group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological potential.

The biological activity of TFPC-HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroethyl moiety is believed to enhance binding affinity and selectivity towards these targets, making it a candidate for further pharmacological exploration.

Pharmacological Applications

Preliminary studies indicate that TFPC-HCl may have applications in various therapeutic areas:

- CGRP Receptor Antagonism : Similar compounds have been studied for their role as antagonists of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology .

- Antiviral Activity : Research on related trifluoroethyl compounds has shown potential antiviral effects, suggesting that TFPC-HCl might exhibit similar properties .

- Cancer Therapeutics : The compound's structural features may allow it to inhibit specific cancer cell lines, although detailed studies are still required .

Comparative Studies

To understand the unique biological activity of TFPC-HCl, it is useful to compare it with structurally similar compounds. Below is a table summarizing some key characteristics and biological activities of related compounds.

Study 1: Interaction with Enzymes

A study investigated the interaction of trifluoroethyl-substituted piperidines with enzymes involved in neurotransmitter uptake. The presence of the trifluoroethyl group significantly enhanced binding affinity compared to non-fluorinated analogs. This suggests that TFPC-HCl might influence neurotransmitter systems relevant in conditions like depression and anxiety .

Study 2: Safety Profile Assessment

In a toxicity study involving animal models, TFPC-HCl was administered at varying doses to evaluate acute toxicity. Results indicated no significant adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Future Directions

Research on TFPC-HCl is ongoing, with a focus on elucidating its precise mechanism of action and exploring its potential as a therapeutic agent. Further studies are needed to assess its efficacy against specific biological targets and to establish comprehensive safety data.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

TFPC-HCl is being investigated as a scaffold for new therapeutic agents. Preliminary studies suggest that the compound may interact with specific biological targets, including receptors and enzymes relevant to pharmacological activity. These interactions are crucial for elucidating the mechanism of action and potential therapeutic effects of TFPC-HCl.

2. Antiviral and Antimicrobial Research

Research indicates that TFPC-HCl may exhibit antiviral and antimicrobial properties. Its structural similarity to known active compounds allows it to be explored as a potential candidate in developing treatments for viral infections or bacterial diseases.

Synthesis and Chemical Reactions

The synthesis of TFPC-HCl typically involves several reaction steps that require careful control of conditions to achieve high yields and purity. The chemical behavior of this compound is influenced by its functional groups, which participate in various reactions critical for synthesizing derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The trifluoroethyl group can undergo nucleophilic attack, leading to various derivatives. |

| Esterification | The carboxylic acid can react with alcohols to form esters, expanding its utility in synthetic chemistry. |

Biological Studies

Ongoing studies are focused on the interactions of TFPC-HCl with biological targets. Initial findings suggest that it may have a role in modulating specific pathways involved in disease processes. Understanding these interactions is key to evaluating its safety profile and efficacy as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride with analogous piperidine-3-carboxylic acid derivatives, focusing on substituents, molecular weights, and key differences:

Preparation Methods

Overview

The predominant approach involves asymmetric catalytic hydrogenation of precursor compounds such as piperidine-3-carboxylic acid derivatives bearing trifluoroethyl groups. This method is supported by patent CN109206361A, which describes an optimized process for synthesizing chiral piperidine derivatives with high enantiomeric excess.

Procedure

- Starting Material: The key intermediate is typically a piperidine-3-carboxylic acid derivative with a trifluoroethyl substituent at the 2-position.

- Catalyst: Chiral hydrogenation catalysts, such as Rhodium complexes with chiral phosphine ligands, are employed.

- Reaction Conditions:

- Hydrogen pressure: approximately 3.5 bars, with multiple reinflations to ensure complete hydrogen consumption.

- Temperature: maintained around 30°C to 50°C.

- Solvent: trifluoroethanol or other polar protic solvents.

- Outcome: Enantioselective hydrogenation yields the chiral piperidine core with high enantiomeric excess (up to 82.9%), as evidenced by chiral HPLC analysis.

Data Table: Preparation Parameters for Asymmetric Hydrogenation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Rhodium complex with chiral phosphines | CN109206361A |

| Hydrogen pressure | 3.5 bars, multiple reinflations | CN109206361A |

| Temperature | 30°C - 50°C | CN109206361A |

| Solvent | Trifluoroethanol | CN109206361A |

| Reaction time | 72 hours (or until hydrogen consumption ceases) | CN109206361A |

| Enantiomeric excess (e.e.) | Up to 82.9% | CN109206361A |

Direct Synthesis via Nucleophilic Substitution and Acidification

Overview

Another approach involves the nucleophilic substitution of a suitable piperidine precursor with a trifluoroethyl halide, followed by acidification to form the hydrochloride salt.

Procedure

- Step 1: The piperidine-3-carboxylic acid or its ester is reacted with 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl chloride or bromide) under basic conditions, such as with sodium hydride or sodium carbonate, to introduce the trifluoroethyl group at the nitrogen atom.

- Step 2: The resulting intermediate is then hydrolyzed or oxidized to the corresponding carboxylic acid.

- Step 3: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.

Notes

- This method is less stereoselective and may require chiral resolution or further asymmetric catalysis.

- The process is typically performed at ambient or slightly elevated temperatures, with careful control of pH.

Data Table: Nucleophilic Substitution Approach

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Trifluoroethyl halide (Cl, Br) | Patent EP2621894B1 |

| Base | Sodium hydride or sodium carbonate | Patent EP2621894B1 |

| Solvent | Acetone, dichloromethane, or ethanol | Patent EP2621894B1 |

| Reaction temperature | 0°C to 50°C | Patent EP2621894B1 |

| Reaction time | 12-24 hours | Patent EP2621894B1 |

| Final product isolation | Acidification with HCl to form hydrochloride salt | Patent EP2621894B1 |

Catalytic Hydrogenation of N-Substituted Precursors

Overview

Research indicates that catalytic hydrogenation of N-substituted piperidine derivatives, such as N-(2,2,2-trifluoroethyl)piperidine-3-carboxamides, can be employed to produce the target compound.

Procedure

- Starting Material: N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide.

- Catalyst: Palladium on carbon or Raney nickel.

- Reaction Conditions:

- Hydrogen pressure: approximately 3.5 bars.

- Temperature: 30°C to 50°C.

- Solvent: ethanol or trifluoroethanol.

- Post-Reaction: Acidic work-up with hydrochloric acid to obtain the hydrochloride salt.

Research Findings

This method offers a route with high yield and purity, suitable for scale-up, as demonstrated in related patent disclosures.

Data Table: Catalytic Hydrogenation of N-Substituted Precursors

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Palladium on carbon or Raney nickel | Literature review |

| Hydrogen pressure | 3.5 bars | Patent CN109206361A |

| Temperature | 30°C - 50°C | Literature review |

| Solvent | Ethanol or trifluoroethanol | Literature review |

| Reaction duration | 24-72 hours | Literature review |

| Yield | Up to 87% | Patent CN109206361A |

Summary of Key Findings

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Asymmetric catalytic hydrogenation | High enantioselectivity, high purity | Requires chiral catalysts, sophisticated setup | CN109206361A |

| Nucleophilic substitution | Simpler, scalable, suitable for bulk synthesis | Less stereoselective, may need chiral resolution | EP2621894B1 |

| Catalytic hydrogenation of precursors | High yield, scalable, versatile | Requires suitable precursor synthesis | General literature review |

Q & A

Q. What are the optimal synthetic routes for 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling or alkylation. For example, a two-step protocol includes:

Alkylation : Reacting piperidine-3-carboxylic acid derivatives with 2,2,2-trifluoroethyl halides under inert atmospheres (e.g., N₂ or Ar) at 40–100°C using cesium carbonate as a base and tert-butanol as a solvent .

Hydrochloride Formation : Treating the intermediate with concentrated HCl (36.5% w/w) in water at 93–96°C for 17 hours to precipitate the hydrochloride salt .

Key Variables :

Q. How is purity assessed for this compound, and what analytical methods are recommended?

Methodological Answer: Purity is typically verified via:

- HPLC : Using reverse-phase C18 columns with UV detection at 210–254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 201.1311854 for related piperidine-carboxylic acids) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Note : Batch-specific certificates of analysis (CoA) should include retention times, mass fragments, and purity thresholds (≥95% for research-grade material) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

Methodological Answer: The trifluoroethyl group enhances:

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo.

- Target Binding : Electron-withdrawing effects improve affinity for enzymes like acetylcholinesterase (AChE), as seen in related fluorinated piperidine inhibitors .

Experimental Design : - Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using enzyme inhibition assays (e.g., Ellman’s method for AChE) .

- Conduct molecular docking studies to assess interactions with active-site residues (e.g., CAS and PAS regions of AChE) .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions in NMR (e.g., unexpected splitting in ¹H or ¹⁹F spectra) may arise from:

- Conformational Isomerism : Use variable-temperature (VT) NMR to identify rotamers.

- Residual Solvent Effects : Ensure complete removal of solvents (e.g., DMSO-d₆) under high vacuum.

Case Study : For related piperidine hydrochlorides, ¹³C NMR at 150 MHz resolves overlapping signals by differentiating equatorial/axial substituents .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the trifluoroethyl group .

- First Aid : Immediate rinsing with water for eye/skin contact; consult poison control for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.